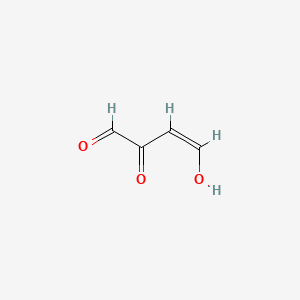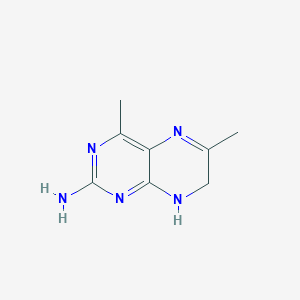
4,6-Dimethyl-7,8-dihydropteridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-7,8-dihydropteridin-2-amine is a chemical compound belonging to the class of dihydropteridines It is characterized by its unique structure, which includes two methyl groups at positions 4 and 6, and an amine group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7,8-dihydropteridin-2-amine typically involves a tandem SnAr-amidation cyclization reaction. One common method includes the reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine. This reaction is optimized using a design of experiments (DoE) approach, which improves conversion rates and reduces reaction time while maintaining high optical purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of optimizing reaction conditions and scaling up laboratory procedures are generally applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-7,8-dihydropteridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more hydrogenated derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pteridines.
Applications De Recherche Scientifique
4,6-Dimethyl-7,8-dihydropteridin-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-7,8-dihydropteridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one: This compound is similar in structure but has a hydroxymethyl group at position 6 instead of a methyl group.
4,6-Dimethyl-7,8-dihydropteridin-2(1H)-one: This compound differs by having a keto group at position 2 instead of an amine group.
Uniqueness
4,6-Dimethyl-7,8-dihydropteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90085-11-3 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
4,6-dimethyl-7,8-dihydropteridin-2-amine |
InChI |
InChI=1S/C8H11N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H2,1-2H3,(H3,9,10,12,13) |
Clé InChI |
DZCGHYLIBQRFTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=C(N=C2NC1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



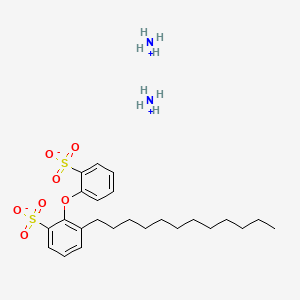
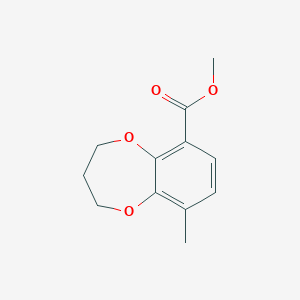
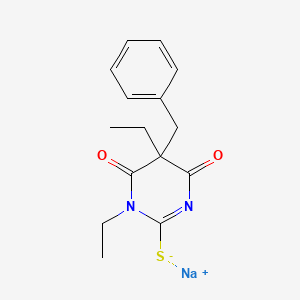


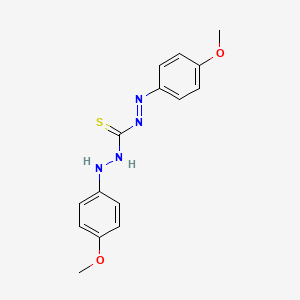
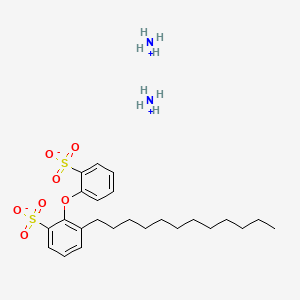
![Ethanol,[1-3H]](/img/structure/B13790943.png)
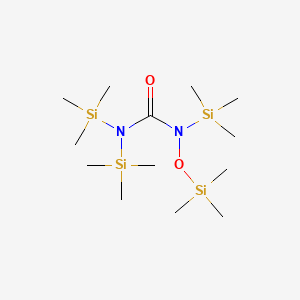
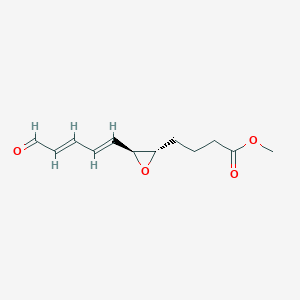
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
